molecular formula C13H9BrN2 B8216525 1-(3-Bromophenyl)-1H-benzo[d]imidazole

1-(3-Bromophenyl)-1H-benzo[d]imidazole

Cat. No. B8216525
M. Wt: 273.13 g/mol
InChI Key: IYETZQWUKMPUDQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

1-(3-Bromophenyl)-1H-benzo[d]imidazole derivatives have demonstrated potent antimicrobial properties. For instance, a study synthesized various derivatives, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, which showed promising antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Synthesis of Benzimidazoles

1-(3-Bromophenyl)-1H-benzo[d]imidazole is instrumental in the synthesis of 1-substituted benzimidazoles. A process involving o-Bromophenyl isocyanide and primary amines under CuI catalysis has been developed, demonstrating the compound's versatility in synthesizing benzimidazoles (Lygin & Meijere, 2009).

Anti-Cancer Activity

Research involving the preparation of 2-((E)-(1H-benzo.[d]imidazol-2-yl).diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol and its complex with Au(III) demonstrated potential anti-cancer activity against breast cancer (Karam & Hessoon, 2021).

Catalytic Synthesis

The compound is used in catalytic synthesis processes. For example, a method involving the reaction of 2-(2-bromophenyl)-1H-imidazole with 1,3-dicarbonyl compounds under CuI catalysis has been developed to efficiently synthesize (benzo)imidazo[2,1-a]isoquinolinone derivatives (Miao, Liu, & Wang, 2020).

Photophysical Properties

Studies on Ir(III) complexes with 2-(4-bromophenyl)-1H-benzo[d]imidazole ligands have highlighted their significant photophysical properties. These complexes exhibit green luminescence, making them potential candidates for applications in photonic and electronic devices (Lin, Tang, Zeng, Xing, & Ling, 2016).

properties

IUPAC Name

1-(3-bromophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZQWUKMPUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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